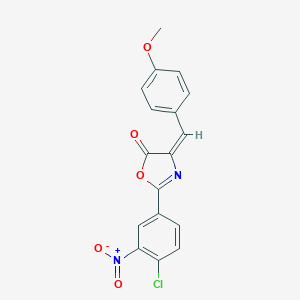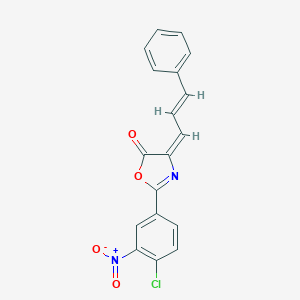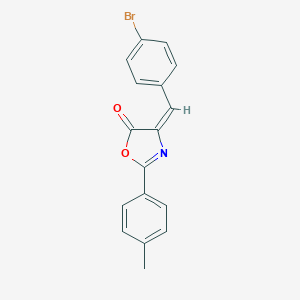
2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as DMI and has been studied extensively for its unique properties and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of DMI is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. DMI has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
DMI has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. DMI has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, DMI has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMI is its broad spectrum of activity against various types of cancer cells. DMI has also been found to have low toxicity, making it a potential candidate for clinical use. However, one of the limitations of DMI is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for DMI.
Orientations Futures
There are a number of potential future directions for research on DMI. One area of interest is the development of novel DMI analogs with improved solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of DMI in combination with other anti-cancer agents. In addition, further studies are needed to determine the optimal dosage and administration route for DMI in vivo. Overall, the potential therapeutic benefits of DMI make it an exciting area of research in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of DMI involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with 4-methylbenzaldehyde in the presence of a catalyst to form DMI. The synthesis of DMI is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
DMI has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. DMI has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Propriétés
Nom du produit |
2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine |
|---|---|
Formule moléculaire |
C25H28N2O2 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine |
InChI |
InChI=1S/C25H28N2O2/c1-18-5-10-21(11-6-18)26-15-16-27(22-12-7-19(2)8-13-22)25(26)20-9-14-23(28-3)24(17-20)29-4/h5-14,17,25H,15-16H2,1-4H3 |
Clé InChI |
KVJMSTAWTCFCDU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(C2C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one](/img/structure/B273942.png)


![2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273945.png)
![4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273948.png)

![4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273951.png)


![Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate](/img/structure/B273957.png)
![3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone](/img/structure/B273961.png)


![9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B273977.png)